3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a chemical compound used in scientific research. It exhibits diverse applications, ranging from drug synthesis to material science, owing to its unique structural properties and potential for molecular modification.
Preparation Methods
The synthesis of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an excellent method for synthesizing polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and minimal side reactions .
Chemical Reactions Analysis
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or viral replication, thereby exerting its anti-tumor and anti-viral effects .
Comparison with Similar Compounds
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit significant biological activities, including anti-tumor and anti-viral properties . this compound is unique due to its specific structural modifications, which may enhance its biological activity and reduce side effects.
Properties
IUPAC Name |
3-(butanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-7-17(23)22-18-15-10-4-5-11-16(15)26-19(18)20(24)21-13-8-6-9-14(12-13)25-2/h4-6,8-12H,3,7H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVABVIJRHRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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